molecular formula C9H14N2O2S B2717767 tert-Butyl 2-(2-aminothiazol-5-yl)acetate CAS No. 2248345-60-8

tert-Butyl 2-(2-aminothiazol-5-yl)acetate

Cat. No.: B2717767
CAS No.: 2248345-60-8
M. Wt: 214.28
InChI Key: NOQSDVONAGPPBE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-aminothiazol-5-yl)acetate is a compound that belongs to the class of 2-aminothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-aminothiazol-5-yl)acetate typically involves the reaction of 2-aminothiazole with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-aminothiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(2-aminothiazol-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminothiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    tert-Butyl 2-(2-aminothiazol-4-yl)acetate: A positional isomer with different reactivity.

    tert-Butyl 2-(2-aminothiazol-5-yl)propionate: A structural analog with a different ester group.

Uniqueness

tert-Butyl 2-(2-aminothiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)4-6-5-11-8(10)14-6/h5H,4H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQSDVONAGPPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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